molecular formula C9H12O3 B8720155 3-(4-Oxocyclohex-1-en-1-yl)propanoic acid CAS No. 106553-80-4

3-(4-Oxocyclohex-1-en-1-yl)propanoic acid

Cat. No.: B8720155
CAS No.: 106553-80-4
M. Wt: 168.19 g/mol
InChI Key: MPILTDSEMVRRRA-UHFFFAOYSA-N
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Description

3-(4-Oxocyclohex-1-en-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

106553-80-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(4-oxocyclohexen-1-yl)propanoic acid

InChI

InChI=1S/C9H12O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1H,2-6H2,(H,11,12)

InChI Key

MPILTDSEMVRRRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4.4 g of 4-methoxybenzenepropionic acid and 75 ml of tert-butanol, 50 ml of tetrahydrofuran and 300 ml of liquid ammonia there was added 0.85 g of lithium wire in 2-3 cm pieces over a 10 minute period to give a mixture which had a persistent deep blue color. After an additional 10 minutes, 13.4 g of powdered ammonium chloride was added and the ammonia was allowed to evaporate. The residue was dissolved in 300 ml of water and washed twice with 200-ml portions of ether. The aqueous mixture was acidified with concentrated hydrochloric acid and extracted thoroughly with three 200-ml portions of ether. The combined organic layers were dried over magnesium sulfate and the solvent was evaporated to give 4-oxocyclohex-1-enepropionic acid as a clear oil. 1H NMR (CDCl3) δ 2.20-2.80 (br m, 20H); 5.45 (m, 1H); 11.3 (br s, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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